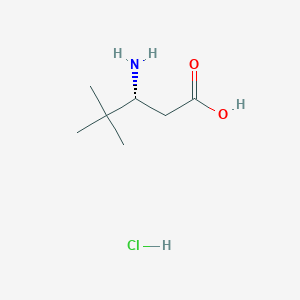

![molecular formula C21H20ClFN4O2S B2565532 N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219154-48-9](/img/structure/B2565532.png)

N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

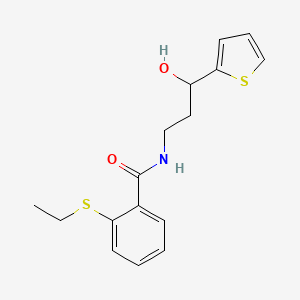

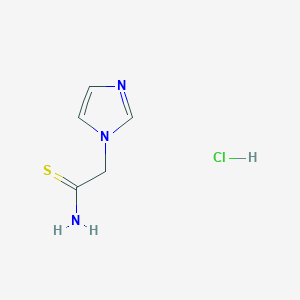

This compound contains several functional groups, including an imidazole ring, a benzamide group, and a benzo[d]thiazol group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring, in particular, is known to exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the imidazole ring is known to be amphoteric, meaning it can act as both an acid and a base .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the compound would be influenced by the other functional groups present.Applications De Recherche Scientifique

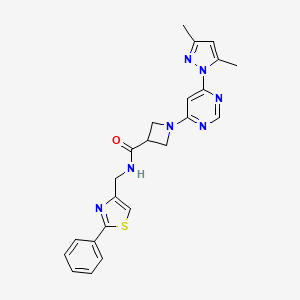

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole compounds, similar to N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have been investigated for their use as fluorescent sensors. For instance, Suman et al. (2019) synthesized benzimidazole/benzothiazole-based azomethines showing significant solvatochromic behavior and large Stokes shifts. These compounds, including HBZA and HBTA, demonstrated potential in detecting Al3+ and Zn2+ ions, suggesting their application in metal ion sensing (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Antimicrobial Activity

Benzothiazole derivatives have been studied for their antimicrobial properties. Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl) compounds and evaluated their antimicrobial activity. The study indicated the potential of these compounds in combating antimicrobial resistance, a significant global health concern (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Difluorocarbene Synthesis

The use of fluoroform as a source of difluorocarbene, involving benzimidazole and imidazole derivatives, has been researched for synthesizing difluoromethylated derivatives. Thomoson et al. (2014) explored this method, indicating the potential for synthesizing a variety of difluoromethylated compounds, including those related to benzimidazole (Thomoson, Wang, & Dolbier, 2014).

Proton-Conducting Fluorocopolymers

In the field of proton exchange membrane fuel cells (PEMFC), azole-functionalized fluorocopolymers have been developed. Campagne et al. (2013) synthesized a new family of fluorocopolymers grafted with azole functions, including imidazole and benzimidazole, demonstrating significant influence on membrane microstructure and proton conductivity (Campagne, David, Améduri, Jones, Roziere, & Roche, 2013).

N-Heterocyclic Carbene-Silver Complexes

N-heterocyclic carbene (NHC) precursors and their silver complexes have been synthesized and evaluated for their antibacterial activity. Patil et al. (2010) explored p-methoxybenzyl-substituted and benzyl-substituted NHC complexes, which demonstrated high antibacterial activity against various bacterial strains, suggesting their potential in antimicrobial applications (Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, & Tacke, 2010).

Mécanisme D'action

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoro-N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S.ClH/c1-28-17-6-7-18-19(13-17)29-21(24-18)26(10-3-9-25-11-8-23-14-25)20(27)15-4-2-5-16(22)12-15;/h2,4-8,11-14H,3,9-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEUYDHOQWUMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565450.png)

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2565452.png)

![N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565460.png)

![2-Chloro-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]propanamide](/img/structure/B2565466.png)

![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)